
2-(4-Methoxyphenyl)-1-propylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxyphenyl group and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
Substitution with 4-Methoxyphenyl Group: The introduction of the 4-methoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the piperidine ring with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Addition of Propyl Chain: The propyl chain can be introduced via an alkylation reaction using propyl bromide and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted piperidines and aromatic compounds.
科学研究应用
2-(4-Methoxyphenyl)-1-propylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to various receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, used in different research contexts.
N-(4-Methoxyphenyl)piperidine:
Uniqueness
2-(4-Methoxyphenyl)-1-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, methoxyphenyl group, and propyl chain makes it a versatile compound for various applications.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-3-11-16-12-5-4-6-15(16)13-7-9-14(17-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI 键 |
NSGULPXWKNJHHW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCCC1C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



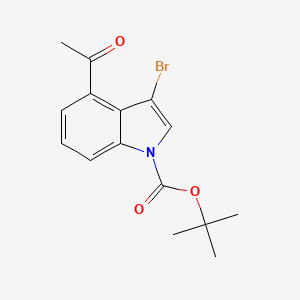

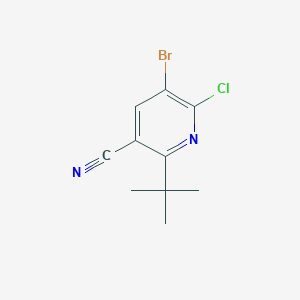

![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)

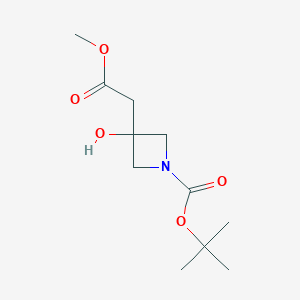
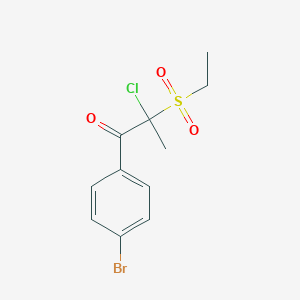
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
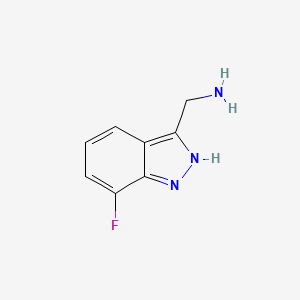
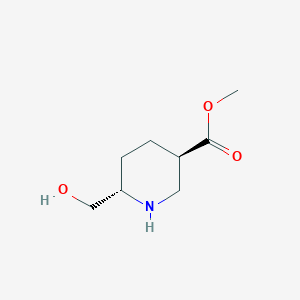
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
